
The Discovery and Isolation of Piptamine from
Fomitopsis betulina: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Piptamine

Cat. No.: B1247215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and

characterization of piptamine, an antimicrobial compound derived from the medicinal

mushroom Fomitopsis betulina (previously Piptoporus betulinus). Piptamine, identified as N-

benzyl-N-methylpentadecan-1-amine, has demonstrated notable activity against Gram-positive

bacteria and some yeasts. This document details the experimental protocols for the submerged

cultivation of the source organism, extraction and purification of the active compound, and

methods for its structural elucidation. Quantitative data are presented in tabular format for

clarity, and key experimental workflows are visualized using diagrams to facilitate

understanding and replication. This guide is intended to serve as a comprehensive resource for

researchers in natural product chemistry, microbiology, and drug discovery.

Introduction
The birch polypore mushroom, Fomitopsis betulina, has a long history in traditional medicine,

valued for its purported antimicrobial and anti-inflammatory properties.[1] Modern scientific

investigation into its chemical constituents has led to the identification of numerous bioactive

compounds. Among these is piptamine, a novel tertiary amine with significant antimicrobial

activity, first reported by Schlegel et al. in 2000.[2][3][4][5] Piptamine was isolated from a

submerged culture of the Fomitopsis betulina strain Lu 9-1. This guide provides a detailed

account of the methodologies employed in its discovery and isolation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1247215?utm_src=pdf-interest
https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5380686/
https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11099232/
https://www.cabidigitallibrary.org/doi/full/10.5555/20003028484
https://scite.ai/reports/piptamine-a-new-antibiotic-produced-mY2M8r
https://scispace.com/pdf/piptamine-a-new-antibiotic-produced-by-piptoporus-betulinus-58lol99vpd.pdf
https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Physicochemical and Spectroscopic Data of Piptamine

Property Value Reference

Molecular Formula C₂₃H₄₁N

Molecular Weight (HRESI-MS,

[M+H]⁺)

m/z 332.3307 (observed),

332.3298 (calculated)

Physical State Waxy solid

TLC Rf
0.1 (CHCl₃/MeOH; 9:1 v/v on

silica gel)

Antimicrobial Activity of Piptamine
The antimicrobial efficacy of piptamine has been evaluated against a range of

microorganisms. The minimum inhibitory concentration (MIC) values are summarized below.

Test Organism MIC (µg/mL) Reference

Staphylococcus aureus SG

511
0.78

Enterococcus faecalis 1528 1.56

Gram-positive bacteria

(general)
0.78 - 12.5

Candida albicans 6.25

Experimental Protocols
The following protocols are based on the original discovery and isolation of piptamine,

supplemented with standard laboratory practices for clarity and reproducibility.

Fungal Strain and Cultivation
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The producing organism is Fomitopsis betulina strain Lu 9-1, isolated from a forested area near

Neustadt/Orla (Thuringia, Germany) and maintained in the strain collection of the Hans-Knöll-

Institute of Natural Products, Jena, Germany.

Seed Culture Medium Composition:

Component Concentration

Glucose 1%

Malt Extract 2%

Soya Bean Meal 0.5%

Yeast Extract 0.1%

KH₂PO₄ 0.1%

MgSO₄·7H₂O 0.05%

ZnSO₄·7H₂O 0.0008%

CaCO₃ 0.1%

pH 5.0 - 5.3 (before sterilization)

Fermentation Protocol:

Aseptically inoculate 100 mL of the seed medium in 500 mL Erlenmeyer flasks with a malt

agar slant culture of Fomitopsis betulina Lu 9-1.

Incubate the seed culture at 23°C on a rotary shaker at 110 rpm for 21 days.

Use the seed culture to inoculate a larger production volume (e.g., 10 liters) of a suitable

production medium (details not specified in the original publication, but a similar medium to

the seed culture can be inferred).

Maintain the production culture under the same temperature and agitation conditions for a

period sufficient for piptamine production, which can be monitored by antimicrobial assays

of the culture broth.
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Extraction and Isolation of Piptamine
The following workflow outlines the extraction and purification of piptamine from the

fermentation broth.
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Extraction

Purification

10 L Fermentation Broth

Liquid-Liquid Extraction
(2 x 3 L Ethyl Acetate)

Evaporation to Dryness

Oily Residue

Column Chromatography
(Sephadex LH-20, MeOH)

Bioassay of Fractions
(vs. Bacillus subtilis)

Pooling of Active Fractions

Evaporation to Dryness

Silica Gel Chromatography
(CHCl₃/MeOH gradient)

Pure Piptamine (35 mg)

Click to download full resolution via product page

Piptamine Isolation Workflow
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Detailed Protocol:

Extract a 10-liter portion of the fermentation broth twice with 3-liter portions of ethyl acetate.

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness

under reduced pressure to obtain an oily residue.

Subject the oily residue to column chromatography on Sephadex LH-20 using methanol as

the mobile phase.

Monitor the fractions for antibacterial activity using an agar diffusion assay with Bacillus

subtilis ATCC 6633 as the test organism.

Pool the active fractions and evaporate to dryness.

Achieve final purification by column chromatography on silica gel 60 (0.063-0.1 mm). Elute

the column with a stepwise gradient of chloroform and methanol, starting with 100%

chloroform, followed by mixtures of chloroform/methanol (9:1, 8:2, and 7:3 v/v).

Collect the bioactive fractions, identified by TLC and bioassay, and evaporate the solvent to

yield approximately 35 mg of piptamine as a waxy solid.

Structure Elucidation
The structure of piptamine was determined primarily through mass spectrometry.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS):

Instrument: Finnigan MAT 95 XL

Result: The molecular weight was determined to be m/z 332.3307 for the [M+H]⁺ ion, which

corresponds to the chemical formula C₂₃H₄₁N (calculated m/z 332.3298).

Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS):

Instrument: ESI-triple quadrupole instrument (Quattro, VG Biotech)

Method: The parent ion at m/z 332.3307 was subjected to CID.
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Result: The fragmentation pattern revealed diagnostic daughter ions, which were

instrumental in deducing the structure of piptamine as N-benzyl-N-methylpentadecan-1-

amine.

Mechanism of Action
The precise signaling pathway for piptamine's antimicrobial activity has not been elucidated in

detail. However, based on its chemical structure, a long aliphatic chain coupled with a tertiary

amine, it is hypothesized that its primary mechanism of action involves the disruption of the

microbial cell membrane.

Piptamine
(N-benzyl-N-methylpentadecan-1-amine)

Interaction with Cell Membrane
(Hydrophobic tail insertion)

Membrane Disruption
(Loss of integrity, pore formation)

Leakage of Cellular Contents
(Ions, metabolites, etc.)

Cell Death

Click to download full resolution via product page

Proposed Mechanism of Piptamine

This proposed mechanism is consistent with the activity of other cationic amphiphilic

antimicrobial agents. The positively charged amine group likely interacts with the negatively
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charged components of the bacterial cell membrane, while the long hydrocarbon tail inserts

into the lipid bilayer, leading to a loss of membrane integrity and subsequent cell death.

Conclusion
Piptamine represents a promising antimicrobial compound from a natural source with a unique

chemical structure. This guide provides a detailed compilation of the available technical

information regarding its discovery and isolation from Fomitopsis betulina. The provided

protocols and data serve as a valuable resource for researchers aiming to further investigate

piptamine, its derivatives, and its potential applications in the development of new

antimicrobial agents. Further research is warranted to fully elucidate its mechanism of action

and to explore its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fomitopsis betulina (formerly Piptoporus betulinus): the Iceman’s polypore fungus with
modern biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]

2. Piptamine, a new antibiotic produced by Piptoporus betulinus Lu 9-1
[pubmed.ncbi.nlm.nih.gov]

3. cabidigitallibrary.org [cabidigitallibrary.org]

4. scite.ai [scite.ai]

5. scispace.com [scispace.com]

To cite this document: BenchChem. [The Discovery and Isolation of Piptamine from
Fomitopsis betulina: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247215#piptamine-discovery-and-isolation-from-
fomitopsis-betulina]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://www.benchchem.com/product/b1247215?utm_src=pdf-body
https://www.benchchem.com/product/b1247215?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5380686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5380686/
https://pubmed.ncbi.nlm.nih.gov/11099232/
https://pubmed.ncbi.nlm.nih.gov/11099232/
https://www.cabidigitallibrary.org/doi/full/10.5555/20003028484
https://scite.ai/reports/piptamine-a-new-antibiotic-produced-mY2M8r
https://scispace.com/pdf/piptamine-a-new-antibiotic-produced-by-piptoporus-betulinus-58lol99vpd.pdf
https://www.benchchem.com/product/b1247215#piptamine-discovery-and-isolation-from-fomitopsis-betulina
https://www.benchchem.com/product/b1247215#piptamine-discovery-and-isolation-from-fomitopsis-betulina
https://www.benchchem.com/product/b1247215#piptamine-discovery-and-isolation-from-fomitopsis-betulina
https://www.benchchem.com/product/b1247215#piptamine-discovery-and-isolation-from-fomitopsis-betulina
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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